(2S,4R)-4-hydroxy-1-((S)-2-(2-(4-(3-methoxy-4-((4-((2-(methylcarbamoyl)phenyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)phenyl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
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Overview
Description
GSK215 is a proteolysis-targeting chimera (PROTAC) designed to degrade focal adhesion kinase (FAK). It is composed of the FAK inhibitor PND1186 linked to the von-Hippel Lindau (VHL) E3 ligase ligand VHL-021 . GSK215 binds to the FAK kinase domain and induces its degradation, making it a potent and selective degrader of FAK .
Preparation Methods
GSK215 is synthesized by combining a binder for the VHL E3 ligase and the FAK inhibitor VS-4718 . The synthetic route involves the formation of a complex molecule with a molecular formula of C50H59F3N10O6S and a molecular weight of 985.13 . The compound is typically prepared in a laboratory setting for research purposes, and the reaction conditions include the use of solvents like DMSO and ethanol .
Chemical Reactions Analysis
GSK215 undergoes various chemical reactions, primarily focusing on its role as a PROTAC. The compound induces rapid and prolonged degradation of FAK, which is dependent on the proteasome and ubiquitin systems . Common reagents used in these reactions include the VHL E3 ligase ligand and the FAK inhibitor . The major product formed from these reactions is the degraded FAK protein .
Scientific Research Applications
GSK215 has several scientific research applications, particularly in the fields of cancer research, cell biology, and proteolysis . It is used to study the degradation of FAK in cancer cells, such as A549 lung cancer cells, where it inhibits cell migration and invasion . Additionally, GSK215 is employed in research related to the ubiquitin-proteasome system and its role in protein degradation .
Mechanism of Action
GSK215 exerts its effects by binding to the FAK kinase domain and inducing its degradation through the proteasome pathway . The compound is designed by combining a binder for the VHL E3 ligase and the FAK inhibitor VS-4718 . This combination allows GSK215 to target and degrade FAK effectively, leading to a reduction in FAK levels and inhibition of cell migration and invasion .
Comparison with Similar Compounds
GSK215 is unique in its design as a PROTAC that specifically targets FAK for degradation . Similar compounds include other FAK inhibitors and PROTACs, such as Defactinib, NVP-TAE 226, PF-573228, and PF-431396 . These compounds also target FAK but may differ in their mechanisms of action and selectivity . GSK215 stands out due to its high selectivity and potency in degrading FAK .
Properties
Molecular Formula |
C50H59F3N10O6S |
---|---|
Molecular Weight |
985.1 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[4-[3-methoxy-4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyridin-2-yl]amino]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H59F3N10O6S/c1-29(31-12-14-32(15-13-31)44-30(2)56-28-70-44)57-47(67)40-23-34(64)26-63(40)48(68)45(49(3,4)5)60-43(65)27-61-18-20-62(21-19-61)33-16-17-38(41(22-33)69-7)59-42-24-39(36(25-55-42)50(51,52)53)58-37-11-9-8-10-35(37)46(66)54-6/h8-17,22,24-25,28-29,34,40,45,64H,18-21,23,26-27H2,1-7H3,(H,54,66)(H,57,67)(H,60,65)(H2,55,58,59)/t29-,34+,40-,45+/m0/s1 |
InChI Key |
ZGSWGXNEXAXEGV-XFCHVEHOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=C6)NC7=CC=CC=C7C(=O)NC)C(F)(F)F)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=C6)NC7=CC=CC=C7C(=O)NC)C(F)(F)F)OC)O |
Origin of Product |
United States |
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